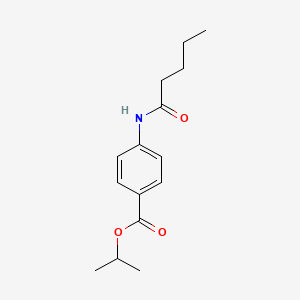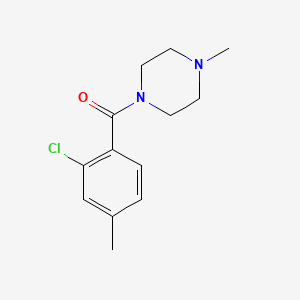![molecular formula C14H16ClNO2 B5761893 3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CH-223191 and belongs to the class of aryl hydrocarbon receptor (AhR) antagonists.
Mécanisme D'action
The mechanism of action of CH-223191 involves its ability to bind to the 3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, which is a transcription factor that regulates the expression of genes involved in various physiological processes. By antagonizing the 3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, CH-223191 can inhibit the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
CH-223191 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CH-223191 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CH-223191 is its specificity for the 3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, which allows for targeted inhibition of the receptor without affecting other signaling pathways. However, one of the limitations of CH-223191 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on CH-223191. One area of interest is its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other treatments. Additionally, there is interest in further elucidating the mechanism of action of CH-223191 and identifying other potential targets for the compound.
Méthodes De Synthèse
The synthesis of CH-223191 involves the reaction of 4-chloro-2-hydroxyaniline with 2-cyclohexen-1-one in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. The yield of the synthesis is typically around 50% to 60%.
Applications De Recherche Scientifique
CH-223191 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(4-chloro-2-hydroxyanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2)7-10(6-11(17)8-14)16-12-4-3-9(15)5-13(12)18/h3-6,16,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNVCNSIAJEURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-2-hydroxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)benzyl]-2-methyl-3-furamide](/img/structure/B5761816.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)



![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)